2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
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Overview
Description
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrrole and thiazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiazine precursor in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The presence of reactive sites allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) can be employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity, which is valuable in drug discovery and development. Additionally, its structural features make it a candidate for the design of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism by which 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. The presence of both nitrogen and sulfur atoms allows for multiple binding interactions, enhancing its efficacy as an inhibitor.
Comparison with Similar Compounds
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid: This compound is similar in structure but contains an oxygen atom instead of sulfur.
2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]diazine-7-carboxylic acid: This variant includes an additional nitrogen atom in place of sulfur.
Uniqueness: The presence of sulfur in 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid distinguishes it from its analogs, providing unique chemical reactivity and biological activity. The sulfur atom can participate in specific interactions that are not possible with oxygen or nitrogen, making this compound particularly valuable in certain applications.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(11)6-3-7-5-14(12,13)2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYULRIHINAHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=CN21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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